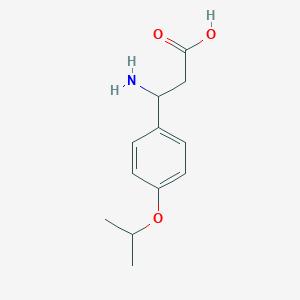
1,2,6-Trimethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Trimethyl-1H-indole-3-carbaldehyde: is an organic compound with the molecular formula C12H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three methyl groups attached to the indole ring and an aldehyde group at the third position. It is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers . .
Biochemical Pathways
It is known that indole derivatives can play a significant role in various biological activities .
Biochemical Analysis
Biochemical Properties
1,2,6-Trimethyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in multicomponent reactions to form complex molecules, which are essential in the synthesis of pharmaceuticals and other biologically active compounds . The interactions of this compound with these biomolecules are primarily based on its ability to undergo C–C and C–N coupling reactions and reductions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of protein kinase activity, which plays a crucial role in cell signaling and regulation . Additionally, this compound has shown potential in influencing antioxidant and anti-inflammatory activities within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s structure allows it to interact with various enzymes, leading to changes in gene expression and subsequent cellular responses . These interactions are crucial for its role in the synthesis of biologically active molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds . The compound’s role in metabolic flux and its impact on metabolite levels are areas of ongoing research. Understanding these pathways is crucial for elucidating the compound’s full biochemical potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6-Trimethyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 1,2,6-trimethylindole with a formylating agent such as formyl chloride or formic acid in the presence of a catalyst like aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1,2,6-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .
Substitution: The methyl groups on the indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed:
Oxidation: 1,2,6-Trimethyl-1H-indole-3-carboxylic acid.
Reduction: 1,2,6-Trimethyl-1H-indole-3-methanol.
Substitution: 1,2,6-Trimethyl-5-bromo-1H-indole-3-carbaldehyde.
Scientific Research Applications
1,2,6-Trimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
- 1,2,3-Trimethyl-1H-indole-3-carbaldehyde
- 1,2,4-Trimethyl-1H-indole-3-carbaldehyde
Comparison: 1,2,6-Trimethyl-1H-indole-3-carbaldehyde is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different steric and electronic properties, leading to variations in its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1,2,6-trimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGXUYISVFDXIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390178 |
Source


|
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842971-69-1 |
Source


|
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
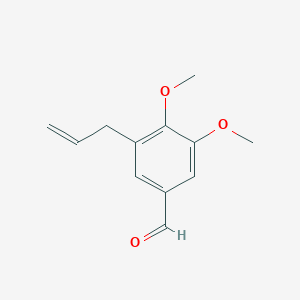
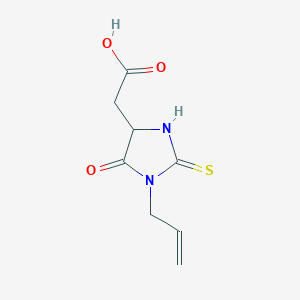
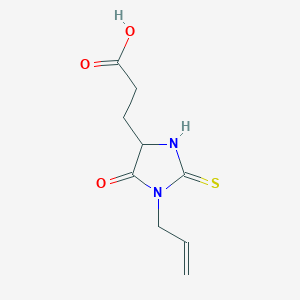
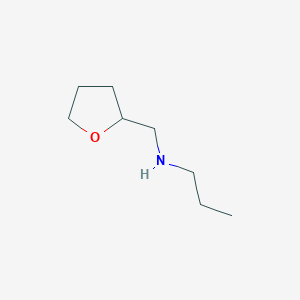

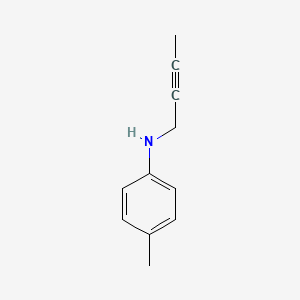
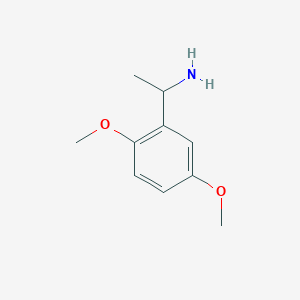
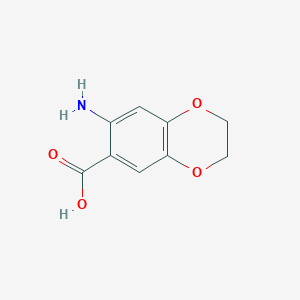

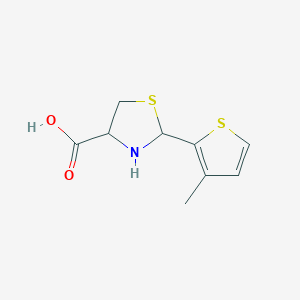

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

